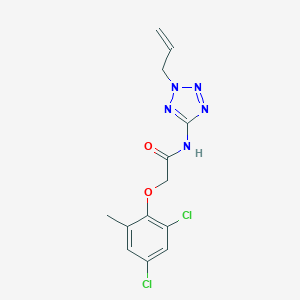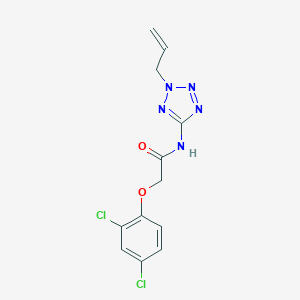
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as ATDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATDA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also has a protective effect on nerve cells, which makes it a potential candidate for the treatment of neurodegenerative diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide for use in the treatment of inflammatory and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide at the molecular level. This could lead to a better understanding of its therapeutic effects and the development of more targeted treatments. Finally, there is potential for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with allylamine and sodium azide to produce the tetrazole ring. The final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, is obtained by reacting the tetrazole intermediate with 2,4-dichlorophenol.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
Fórmula molecular |
C12H11Cl2N5O2 |
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-2-5-19-17-12(16-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,15,17,20) |
Clave InChI |
JAPITFVMZZGMBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



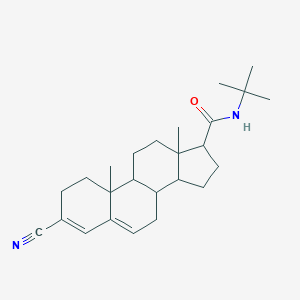
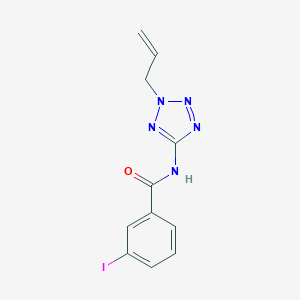


![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

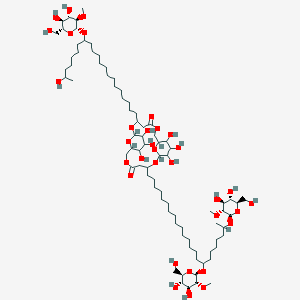
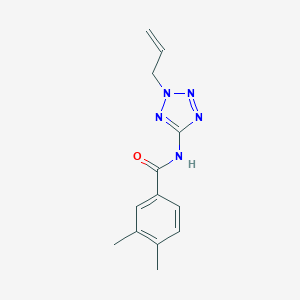


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

